molecular formula C14H12ClN3OS B11325260 4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11325260
M. Wt: 305.8 g/mol
InChI Key: FLTGKISYYIWEIK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a chlorophenyl group, a propylsulfanyl group, and a carbonitrile group attached to a dihydropyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with thiourea and ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds.

Scientific Research Applications

4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including epilepsy and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with ion channels or neurotransmitter receptors in the nervous system, contributing to its potential anticonvulsant activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-oxo-2-(propylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a chlorophenyl group and exhibits similar biological activities.

    4-(4-Chlorophenyl)imidazole: Another compound with a chlorophenyl group, known for its interactions with cytochrome P450 enzymes.

    4-(4-Chlorophenyl)sulfonylbenzoic acid: This compound is used in the synthesis of antimicrobial agents and has a similar structural motif.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C14H12ClN3OS

Molecular Weight

305.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H12ClN3OS/c1-2-7-20-14-17-12(11(8-16)13(19)18-14)9-3-5-10(15)6-4-9/h3-6H,2,7H2,1H3,(H,17,18,19)

InChI Key

FLTGKISYYIWEIK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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